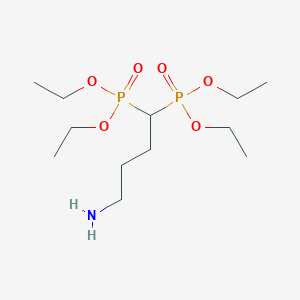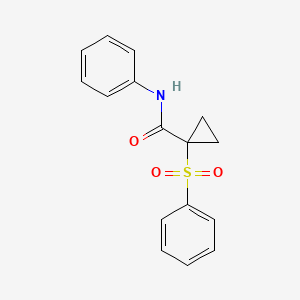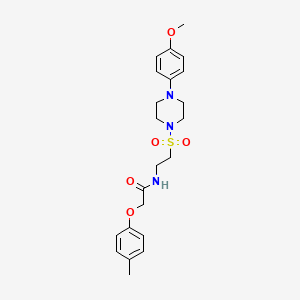
3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine, also known as DFMSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFMSA is a highly reactive molecule that contains both a sulfonyl and an azetidine group, making it a unique compound with a wide range of potential uses.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine has a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine has been shown to have potent inhibitory effects on a variety of enzymes and receptors. 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine has also been shown to inhibit the activity of various protein kinases, which are key regulators of cell growth and proliferation.
In addition to its potential applications in medicinal chemistry, 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine has also been studied for its potential use in materials science. 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine has been shown to have unique chemical and physical properties that make it a promising candidate for use in the development of novel materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine is not fully understood, but it is believed to involve the covalent modification of target proteins. 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine contains both a sulfonyl and an azetidine group, which are highly reactive and can form covalent bonds with nucleophilic amino acid residues on target proteins. This covalent modification can result in the inhibition of enzymatic activity or the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine can inhibit the activity of carbonic anhydrase, protein kinases, and other enzymes. In vivo studies have shown that 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine can reduce the growth of tumors in animal models, indicating its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine is its high reactivity, which makes it a potent inhibitor of a variety of enzymes and receptors. However, this high reactivity can also be a limitation, as it can result in non-specific binding to other proteins and molecules in the cell. Additionally, the synthesis of 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine. One promising area of research is the development of 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine-based inhibitors for specific enzymes and receptors. Another area of research is the development of 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine-based materials for use in various applications such as coatings and polymers. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine and its potential applications in various fields.
Synthesemethoden
3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine can be synthesized using a variety of methods, but the most common method involves the reaction of difluoromethylamine with 2-fluorobenzylsulfonyl chloride. This reaction produces 3-(Difluoromethyl)-1-((2-fluorobenzyl)sulfonyl)azetidine along with hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid and facilitate the reaction.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-[(2-fluorophenyl)methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-10-4-2-1-3-8(10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJXQMCTLBIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2963088.png)







![6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963099.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)